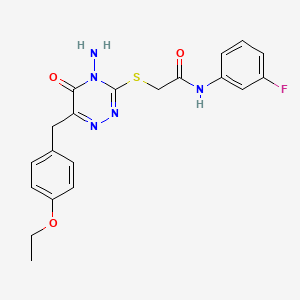
2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide belongs to a class of triazine derivatives that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H19FN4O2S
- Molecular Weight : 364.42 g/mol
- IUPAC Name : this compound
This compound features a triazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that triazine derivatives exhibit significant antimicrobial properties. In a study evaluating various triazine compounds against Mycobacterium tuberculosis, it was found that certain derivatives showed promising inhibition rates. Specifically, compounds similar in structure to the target compound demonstrated antibacterial activity comparable to standard drugs like rifampicin .
Anticancer Potential
Triazine derivatives have been investigated for their anticancer effects. A study focusing on related compounds showed that certain triazine-based agents exerted cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT116) and breast cancer (T47D). Notably, some derivatives exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key metabolic enzymes and pathways. For instance, some studies have highlighted the ability of triazine derivatives to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Study 1: Antimicrobial Screening
In a comprehensive screening of synthesized triazine derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant antibacterial activity. The study concluded that modifications at the ethoxybenzyl position enhanced antimicrobial efficacy .
Study 2: Anticancer Efficacy
A detailed investigation into the anticancer properties of triazine derivatives involved testing against multiple cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced cytotoxicity, making them suitable candidates for further development as anticancer agents .
属性
IUPAC Name |
2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-2-29-16-8-6-13(7-9-16)10-17-19(28)26(22)20(25-24-17)30-12-18(27)23-15-5-3-4-14(21)11-15/h3-9,11H,2,10,12,22H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQHDRAHVYVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














